1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O/c19-11-14-13(12-6-2-1-3-7-12)10-17(22)21-16-9-5-4-8-15(16)20-18(14)21/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWRUMIGAKVYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4NC3=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable aldehyde and a nitrile source under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism : Studies indicate that 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) through the modulation of apoptotic pathways, leading to increased caspase activity and decreased Bcl-2 expression .
-
Antimicrobial Properties
- Mechanism : The compound has shown activity against a range of bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : Research has reported that derivatives of this compound possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as novel antimicrobial agents .
-
Neuroprotective Effects
- Mechanism : The neuroprotective properties are linked to the modulation of glutamatergic neurotransmission, which is crucial for maintaining synaptic plasticity and preventing excitotoxicity.
- Case Study : A publication highlighted the compound's potential in mitigating neuronal damage in models of epilepsy and other neurological disorders by enhancing neurotrophic factor signaling .
-
Anti-inflammatory Activity
- Mechanism : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation.
- Case Study : Experimental models have shown that treatment with this compound reduces inflammation markers in induced arthritis models, indicating its potential as an anti-inflammatory therapeutic .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications in the phenyl or carbonitrile groups can enhance selectivity and potency against specific targets while minimizing toxicity.
Mechanism of Action
The mechanism of action of 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
*MIC: Minimum inhibitory concentration; MDR-TB: Multidrug-resistant tuberculosis.
Key Observations:
Anti-TB Potency :
- The 4-chlorobenzyl (3a) and 4-fluorobenzyl (3i) analogs exhibit superior activity against Mtb compared to the parent 3-phenyl compound, likely due to increased lipophilicity and enhanced target binding .
- The 4-thiomethylbenzyl derivative (3j) shows moderate toxicity but improved solubility, suggesting a trade-off between efficacy and pharmacokinetics .
Structural Flexibility: Substitutions at C2 (e.g., benzyl, halogenated benzyl) are critical for modulating bioactivity, while the nitrile group at C4 is conserved across active derivatives . Morpholinoethyl or piperazinyl substituents (e.g., 5c, ) shift activity toward anticancer targets, highlighting the scaffold's versatility .
Synthetic Efficiency: Derivatives with simple aromatic substituents (e.g., 3a, 3i, 3v) achieve high yields (85–91%) due to streamlined synthesis and purification . Complex substituents (e.g., morpholinoethyl in 5c) result in lower yields (39.7%), reflecting challenges in multi-step functionalization .
Toxicity and Selectivity
Mechanism of Action
While the exact target remains under investigation, the nitrile group is hypothesized to interact with Mtb enzymes (e.g., decaprenylphosphoryl-β-D-ribose oxidase), disrupting cell wall biosynthesis . Halogenated analogs (3a, 3i) may enhance this interaction through hydrophobic effects, whereas anticancer derivatives (e.g., 5c) likely target DNA topoisomerases .
Biological Activity
The compound 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core fused with a pyridine ring and a carbonitrile group, contributing to its biological activity.
Pharmacological Properties
Research has demonstrated that derivatives of benzimidazole exhibit various pharmacological effects, including:
- Antimicrobial Activity: Compounds in this class have shown effectiveness against a range of bacteria and fungi. For instance, studies indicate that modifications to the benzimidazole structure can enhance antimicrobial potency against Gram-positive bacteria .
- Anticancer Activity: Benzimidazole derivatives have been identified as potential anticancer agents. The compound under discussion has shown promising results in vitro against various cancer cell lines, with IC50 values indicating significant cytotoxicity .
- Anticonvulsant Activity: Some benzimidazole derivatives act as anticonvulsants by modulating neurotransmitter systems. The compound's structural features suggest it may interact with AMPA receptors, similar to other related compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its activity include:
- Substituents on the Phenyl Ring: Variations in the phenyl substituents can significantly alter the compound's binding affinity and selectivity for biological targets.
- Positioning of Functional Groups: The location of functional groups on the benzimidazole and pyridine rings can impact the compound's overall potency and efficacy.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on HL-60 human promyelocytic leukemia cells. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
In another investigation, this compound was tested against several bacterial strains. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. This suggests that structural modifications could enhance its antimicrobial properties further.
Q & A
Q. What are the recommended synthetic routes for 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile, and how can multicomponent reactions improve efficiency?
The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, enamines, and aromatic aldehydes. For example, a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and substituted aldehydes yields pyrido[1,2-a]benzimidazole derivatives with high purity. The reaction eliminates tedious work-up steps, as products precipitate directly from the reaction medium . Key steps include:
- Optimizing solvent polarity to enhance precipitation.
- Using IR and NMR to confirm intermediate formation.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
A combination of physical and spectroscopic techniques ensures accurate structural validation:
Q. What safety protocols should researchers follow when handling this compound?
- Store in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .
- Use personal protective equipment (PPE) and avoid ingestion/inhalation. Contaminated surfaces should be cleaned with ethanol/water mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in derivative synthesis?
- Temperature Control : Heating at 60–80°C in dimethylformamide (DMF) promotes imine formation while minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Substituent Tuning : Varying aldehydes or amines at the 3-position modulates electronic properties and pharmacological activity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine ¹H-¹³C HSQC NMR to assign ambiguous proton-carbon correlations .
- X-ray Crystallography : Resolve tautomeric or stereochemical uncertainties (e.g., keto-enol equilibria) .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Q. How is this compound evaluated for anticancer activity, and what parameters define its efficacy?
- In Vitro Assays :
- Cytotoxicity : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
- Mechanistic Studies :
- Western blotting to assess caspase-3 activation and Bcl-2 suppression .
Q. What methodologies enable the synthesis of derivatives with improved pharmacological properties?
- Functional Group Manipulation :
- Introduce piperazinyl or chlorobenzyl groups at the 1-position to enhance blood-brain barrier penetration .
- Modify the 4-cyano group to sulfonamides for increased solubility .
- Structure-Activity Relationship (SAR) :
- Correlate substituent electronegativity with kinase inhibition potency (e.g., EGFR, VEGFR) .
Q. How can purity and stability be rigorously assessed during long-term storage?
- HPLC-PDA : Monitor degradation products (e.g., hydrolysis of nitrile to amide) .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and compare chromatograms .
Methodological Considerations for Data Interpretation
Q. What experimental controls are essential in pharmacological studies to avoid false positives?
- Negative Controls : Use untreated cells and vehicle-only (e.g., DMSO) samples .
- Positive Controls : Include cisplatin or doxorubicin to benchmark activity .
- Off-Target Checks : Screen against non-cancerous cell lines (e.g., HEK-293) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
